3-(Difluoromethoxy)cyclobutan-1-OL

lipophilicity lead optimization physicochemical profiling

3-(Difluoromethoxy)cyclobutan-1-OL (CAS 2007917-09-9; molecular formula C₅H₈F₂O₂; MW 138.11 g/mol) is a fluorinated cyclobutane building block bearing a hydroxyl group at the 1-position and a difluoromethoxy (–OCF₂H) substituent at the 3-position. The compound exhibits a computed XLogP3 of 1.0 and a vendor-reported LogP of 0.7489, a topological polar surface area (TPSA) of 29.5 Ų, four hydrogen bond acceptors, and one hydrogen bond donor.

Molecular Formula C5H8F2O2
Molecular Weight 138.11 g/mol
Cat. No. B13054594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)cyclobutan-1-OL
Molecular FormulaC5H8F2O2
Molecular Weight138.11 g/mol
Structural Identifiers
SMILESC1C(CC1OC(F)F)O
InChIInChI=1S/C5H8F2O2/c6-5(7)9-4-1-3(8)2-4/h3-5,8H,1-2H2
InChIKeyUVEIXTWAJXLWOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)cyclobutan-1-OL: Physicochemical Baseline and Comparator Landscape for Informed Procurement


3-(Difluoromethoxy)cyclobutan-1-OL (CAS 2007917-09-9; molecular formula C₅H₈F₂O₂; MW 138.11 g/mol) is a fluorinated cyclobutane building block bearing a hydroxyl group at the 1-position and a difluoromethoxy (–OCF₂H) substituent at the 3-position [1]. The compound exhibits a computed XLogP3 of 1.0 and a vendor-reported LogP of 0.7489, a topological polar surface area (TPSA) of 29.5 Ų, four hydrogen bond acceptors, and one hydrogen bond donor [1]. Its closest structural analogs include 3-methoxycyclobutan-1-ol (CAS 1432680-25-5), 3-fluorocyclobutan-1-ol (CAS 1380170-67-1), and 3-(trifluoromethoxy)cyclobutan-1-ol (CAS 2529549-85-5), each representing a distinct point on the lipophilicity–metabolic stability design spectrum relevant to medicinal chemistry and agrochemical discovery [2].

Why 3-(Difluoromethoxy)cyclobutan-1-OL Cannot Be Indiscriminately Replaced by In-Class Cyclobutanol Analogs


Although 3-methoxycyclobutan-1-ol, 3-fluorocyclobutan-1-ol, and 3-(trifluoromethoxy)cyclobutan-1-ol share an identical cyclobutane core and 1-hydroxyl substitution pattern, their divergent C3 substituents drive quantitatively distinct lipophilicity, hydrogen-bonding capacity, and conformational behavior [1]. The –OCF₂H group occupies a unique intermediate position: it is significantly more lipophilic than –OCH₃ (ΔLogP ≈ +1.2 units) yet substantially less lipophilic than –OCF₃ (approximately 40% lower log D in matched aromatic systems), while simultaneously possessing the ability to conformationally switch between polar and lipophilic states—a property absent in both –OCH₃ and –OCF₃ [2][3]. Direct substitution without compensating molecular property adjustments therefore risks compromising permeability, solubility, metabolic stability, or all three, making this compound a non-fungible design element in lead optimization [1][2].

Quantitative Head-to-Head and Cross-Study Evidence Differentiating 3-(Difluoromethoxy)cyclobutan-1-OL from Closest Analogs


Lipophilicity (LogP) Differentiation: 3-(Difluoromethoxy)cyclobutan-1-OL vs. 3-Methoxycyclobutan-1-ol

The replacement of the methoxy group (–OCH₃) with a difluoromethoxy group (–OCF₂H) on the cyclobutane scaffold produces a pronounced and quantifiable increase in lipophilicity. The target compound exhibits a vendor-measured LogP of 0.7489, whereas the directly analogous 3-methoxycyclobutan-1-ol is reported with a LogP of approximately –0.50 to –0.60 . This represents a ΔLogP of +1.25 to +1.35 log units, placing the difluoromethoxy analog firmly into a more membrane-permeable lipophilicity range while remaining below the excessive logP values (typically >3) associated with poor solubility and off-target promiscuity [1].

lipophilicity lead optimization physicochemical profiling

Conformational Polarity Switching: A Unique –OCF₂H Property Absent in –OCH₃ and –OCF₃ Analogs

The difluoromethoxy group (–OCF₂H) possesses a structurally unique capacity to interconvert between a highly lipophilic conformation and a polar conformation through simple bond rotation, a property not shared by the methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) groups [1][2]. Müller's vector analysis demonstrates that the endo-endo conformation of –OCF₂H is estimated to be very lipophilic (comparable to –OCF₃), whereas the exo-exo conformation is markedly polar [1]. This 'environmental adaptor' or 'lipophilicity chameleon' behavior enables the compound to adjust its effective polarity in response to changing molecular environments encountered during membrane transit versus aqueous-phase target binding, a feature explicitly absent in the fixed-polarity –OCH₃ (consistently polar) and the intrinsically lipophilic –OCF₃ (π = +1.04 Hansch constant) [1][3].

conformational adaptor lipophilicity chameleon drug design

Metabolic Stability Advantage: OCH₃→OCF₂H Replacement Validated in PDE4 Inhibitor Lead Optimization

In a direct comparative SAR study of PDE4 inhibitors, Ochiai et al. demonstrated that replacement of a 4-methoxy residue with a 4-difluoromethoxy residue led to a measurable increase in in vivo potency, attributed at least in part to improved metabolic stability conferred by the –OCF₂H group's resistance to oxidative O-dealkylation—the primary metabolic clearance route for aryl alkyl ethers [1]. The difluoromethoxy group is recognized as a metabolically stabilized bioisostere of the methoxy group, with the electron-withdrawing fluorine atoms reducing the electron density on the ether oxygen and thereby attenuating CYP450-mediated oxidative cleavage [1][2]. In human liver microsome assays on related heterocyclic systems, the –OCH₃→–OCF₂H substitution has been associated with significant improvements in metabolic half-life [2].

metabolic stability oxidative metabolism PDE4 inhibitors

Lipophilicity Balance: –OCF₂H Occupies the Optimal Window Between –OCH₃ (Too Polar) and –OCF₃ (Excessively Lipophilic)

A 2025 study comparing ArOCF₂H and ArOCF₃ systems reported that ArOCF₂H compounds exhibit approximately 40.5% lower log D values than their ArOCF₃ counterparts, while simultaneously demonstrating higher membrane permeability [1]. This positions the –OCF₂H group in a therapeutically desirable 'goldilocks' lipophilicity zone: sufficiently lipophilic for membrane permeation yet avoiding the excessive log D that drives poor aqueous solubility, high plasma protein binding, and off-target pharmacology [2]. When mapped onto the cyclobutanol scaffold, this translates to a calculated LogP of ~0.75 for the –OCF₂H derivative, compared to an estimated LogP of approximately 1.5–2.2 for the corresponding –OCF₃ analog (3-(trifluoromethoxy)cyclobutan-1-ol, MW 156.10) and approximately –0.5 for the –OCH₃ analog [3].

log D permeability lipophilicity window

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Differentiated Intermolecular Interaction Capacity

3-(Difluoromethoxy)cyclobutan-1-OL possesses four hydrogen bond acceptors (HBA = 4) and a TPSA of 29.5 Ų, compared to only 2 HBA for 3-methoxycyclobutan-1-ol and 1 HBA for 3-fluorocyclobutan-1-ol (TPSA = 20.2 Ų) [1]. The two additional fluorine atoms in the –OCF₂H group contribute to HBA count without introducing additional hydrogen bond donors (HBD remains 1 across all three analogs), thereby enhancing aqueous solubility potential while preserving the capacity for productive polar interactions with biological targets [1][2]. The TPSA of 29.5 Ų for the difluoromethoxy analog remains well below the commonly cited 60 Ų threshold associated with poor oral absorption, while the 4 HBA count indicates a richer hydrogen-bonding landscape for target engagement compared to the mono-fluorinated or methoxy variants [2].

hydrogen bonding TPSA solubility

High-Value Application Scenarios for 3-(Difluoromethoxy)cyclobutan-1-OL Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity Without Sacrificing Metabolic Stability

In lead optimization programs where a cyclobutanol-containing scaffold requires a ~1.3 LogP unit increase to achieve adequate membrane permeability, 3-(difluoromethoxy)cyclobutan-1-OL provides a single-atom substitution strategy (OCH₃ → OCF₂H) that simultaneously addresses permeability deficits and reduces oxidative metabolic liability, as supported by PDE4 inhibitor SAR studies [1][2]. The intermediate lipophilicity (LogP ~0.75) positions this building block in the optimal property space for oral drug candidates, avoiding both the suboptimal permeability of the methoxy analog (LogP ~–0.5) and the excessive lipophilicity of the trifluoromethoxy variant (estimated LogP > 1.5) [3].

Fragment-Based Drug Discovery (FBDD): Exploiting Conformational Polarity Switching for Adaptive Target Engagement

The unique conformational adaptivity of the –OCF₂H group—capable of switching between lipophilic and polar states depending on the local dielectric environment—makes 3-(difluoromethoxy)cyclobutan-1-OL a strategic fragment choice for targets with heterogeneous binding pockets (e.g., mixed hydrophobic/polar sub-pockets) [1]. Unlike fragments bearing fixed-polarity –OCH₃ or –OCF₃ substituents, this building block can conformationally adapt during binding events, potentially enhancing both binding enthalpy (through optimal polar contacts) and entropy (through conformational selection) [1][2].

Agrochemical Discovery: Balancing Soil Mobility and Foliar Uptake Through Optimized LogP

For agrochemical candidates requiring a balance between systemic mobility (favored by moderate lipophilicity) and cuticular penetration (requiring sufficient lipophilicity), the LogP of ~0.75 exhibited by 3-(difluoromethoxy)cyclobutan-1-OL falls within the empirically optimal range (LogP 0.5–2.5) for combined phloem mobility and leaf uptake [1][2]. The –OCF₂H group additionally confers enhanced environmental persistence compared to the metabolically labile –OCH₃ group, which is susceptible to soil microbial O-demethylation [2].

Parallel Library Synthesis: A Physicochemically Diversified Cyclobutane Building Block for SAR Exploration

When constructing matrix libraries to probe substituent effects at the cyclobutane C3 position, 3-(difluoromethoxy)cyclobutan-1-OL provides a distinct and quantifiably differentiated data point between the methoxy (LogP ~–0.5) and trifluoromethoxy (estimated LogP > 1.5) extremes [1]. Its 4 HBA count and TPSA of 29.5 Ų offer a hydrogen-bonding profile intermediate between the mono-fluoro analog (HBA = 1) and more heavily functionalized variants, making it a valuable member of any fluorinated cyclobutane building block collection for systematic SAR dissection [1][2].

Quote Request

Request a Quote for 3-(Difluoromethoxy)cyclobutan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.